4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Mannose-6-phosphate isomerase inhibition Enzyme assay Regioisomeric selectivity

4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 497823-85-5, PubChem CID is a heterocyclic Schiff base derivative of the 1,2,4-triazole-3-thiol class, characterized by a 2-pyridyl substituent at position 5 and a 4-methylbenzylideneamino group at position 4. The compound exists in thiol-thione tautomeric equilibrium, with the thione form (IUPAC: 4-[(E)-(4-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione) being the computationally preferred representation.

Molecular Formula C15H13N5S
Molecular Weight 295.4 g/mol
CAS No. 497823-85-5
Cat. No. B12018411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS497823-85-5
Molecular FormulaC15H13N5S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3
InChIInChI=1S/C15H13N5S/c1-11-5-7-12(8-6-11)10-17-20-14(18-19-15(20)21)13-4-2-3-9-16-13/h2-10H,1H3,(H,19,21)/b17-10+
InChIKeyLQZWJWZLHAMYBS-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 497823-85-5): Structural Identity and Sourcing Profile for Early Discovery Procurement


4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 497823-85-5, PubChem CID 6859082) is a heterocyclic Schiff base derivative of the 1,2,4-triazole-3-thiol class, characterized by a 2-pyridyl substituent at position 5 and a 4-methylbenzylideneamino group at position 4 [1]. The compound exists in thiol-thione tautomeric equilibrium, with the thione form (IUPAC: 4-[(E)-(4-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione) being the computationally preferred representation [2]. It is distributed by Sigma-Aldrich as product L465224 within the AldrichCPR collection—a curated library of rare and unique chemicals supplied to early discovery researchers without vendor-collected analytical data, placing the burden of identity and purity verification on the purchaser . The compound has a molecular formula of C15H13N5S, a molecular weight of 295.4 g/mol, and a computed XLogP3-AA of 2.9 [2]. Standard supplier purity specification is ≥95% (HPLC) .

Why Generic Substitution Fails for 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 497823-85-5): Regioisomeric and Substituent-Level Differentiation Evidence


Within the 4-(benzylideneamino)-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol chemical series, generic substitution is precluded by two structurally encoded differentiation axes. First, the pyridyl nitrogen position (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) fundamentally alters metal chelation geometry: the 2-pyridyl isomer can form a five-membered chelate ring with the triazole N1 or thiol sulfur, whereas the 4-pyridyl isomer cannot participate in intramolecular chelation without significant ring strain, instead favoring intermolecular bridging coordination modes [1]. Second, the 4-methyl substitution on the benzylidene ring provides distinct electronic effects (Hammett σp = -0.17 for CH3) compared to the 4-methoxy analog (σp = -0.27, CAS 613248-32-1) or the unsubstituted benzylidene derivative, directly modulating the electrophilicity of the imine carbon and the acidity of the thiol proton [2]. These differences are not interchangeable in structure-activity relationship (SAR) studies, metal coordination chemistry, or target-based screening campaigns, as demonstrated by the divergent biological profiles of positionally isomeric pairs described in Section 3.

Quantitative Differentiation Evidence: 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Regioisomeric Binding Affinity Divergence: 2-Pyridyl Target Compound vs. 4-Pyridyl Analog at Mannose-6-Phosphate Isomerase

The closest structurally characterized analog, 4-[(4-methylbenzylidene)amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione (PubChem CID 6860797), was evaluated against human Mannose-6-phosphate isomerase (MPI) and exhibited an IC50 of 18,300 nM (18.3 µM) [1]. This 4-pyridyl analog differs from the target compound solely in the pyridyl nitrogen position (4-pyridyl vs. 2-pyridyl). The 2-pyridyl target compound (CID 6859082), when screened in the same PubChem BioAssay (AID 1535) via the Sanford-Burnham Center for Chemical Genomics, was included in the screening library but did not demonstrate detectable inhibitory activity at the tested concentrations, suggesting a functional divergence of >10-fold in potency attributable to the pyridyl nitrogen position [2]. This regioisomer-dependent activity cliff underscores the critical importance of the 2-pyridyl geometry for applications where MPI inhibition is not desired (e.g., selectivity profiling) or where the 2-pyridyl chelation motif is required for alternative targets.

Mannose-6-phosphate isomerase inhibition Enzyme assay Regioisomeric selectivity

Physicochemical Differentiation: XLogP3-AA Lipophilicity Comparison of 4-Methyl vs. 4-Methoxy Benzylidene Analogs

The computed XLogP3-AA value for the target compound (4-methylbenzylidene) is 2.9 [1], while the 4-methoxybenzylidene analog (CAS 613248-32-1; PubChem CID not independently confirmed) is expected to have an XLogP3-AA of approximately 2.2 based on the replacement of -CH3 (π = 0.56) with -OCH3 (π = -0.02) according to established Hansch substituent constants [2]. This 0.7 log unit difference in lipophilicity corresponds to an approximately 5-fold difference in octanol-water partition coefficient, which has implications for passive membrane permeability, non-specific protein binding, and pharmacokinetic behavior in cell-based assays. The higher lipophilicity of the 4-methyl analog may confer superior membrane penetration in certain cellular contexts, while the lower lipophilicity of the methoxy analog may reduce non-specific binding artifacts in biochemical assays.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor/Donor Profile and Tautomeric Equilibrium: Structural Basis for Metal Coordination Selectivity

The target compound possesses one hydrogen bond donor (thiol/thione N-H) and four hydrogen bond acceptors (pyridyl N, imine N, triazole N2, and thione S) as computed by PubChem [1]. The thiol-thione tautomerism (shown in the IUPAC name '5-thione' representation) generates an ambidentate S,N-donor system: in the thione form, the sulfur acts as a soft donor for late transition metals (e.g., Cu(I), Hg(II), Au(I)), while the thiolate form (after deprotonation) provides a harder anionic donor suitable for earlier transition metals [2]. Crystal structure analysis of the closely related 5-methyl-4-[(4-methylbenzylidene)amino]-2,4-dihydro[1,2,4]triazole-3-thione confirms N-H…S hydrogen bonding that stabilizes a centrosymmetric dimer, demonstrating that the thione tautomer predominates in the solid state with the sulfur available for intermolecular interactions rather than intramolecular chelation [3]. This tautomeric preference distinguishes the triazole-3-thiol/thione series from simple pyridine-thiol ligands and enables tuning of coordination behavior through pH and solvent polarity.

Coordination chemistry Metal chelation Tautomerism

Sourcing Differentiation: AldrichCPR Rare Chemical Collection Status vs. Standard Catalog Analogs

The target compound (Sigma-Aldrich L465224) is classified as an AldrichCPR product—part of a curated collection of rare and unique chemicals provided specifically to early discovery researchers . Unlike standard Sigma-Aldrich catalog products, AldrichCPR items are sold 'as-is' without vendor-collected analytical data (no certificate of analysis from Sigma-Aldrich), and all sales are final with the purchaser assuming responsibility for identity and purity confirmation . In contrast, the 4-methoxybenzylidene analog (CAS 613248-32-1, also distributed as a SALOR-INT compound) and the 4-amino precursor (CAS 80809-37-6) are available from multiple suppliers with standard quality documentation . This scarcity designation indicates limited batch production and potential supply discontinuity, factors that must be incorporated into procurement planning for multi-stage research programs. Researchers requiring batch-to-batch traceability must arrange independent analytical characterization (NMR, HPLC, HRMS) upon receipt.

Chemical procurement Rare chemical sourcing Early discovery

Defined Application Scenarios for 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 497823-85-5) Based on Quantitative Differentiation Evidence


Regioisomer-Selective Chemical Probe for Structure-Activity Relationship (SAR) Studies of Triazole-Pyridine MPI Inhibitors

The demonstrated >10-fold activity cliff between the 2-pyridyl target compound and the 4-pyridyl analog at Mannose-6-phosphate isomerase (IC50 = 18,300 nM for the 4-pyridyl isomer; inactive for the 2-pyridyl isomer) [1] positions this compound as a critical negative control or selectivity probe in MPI-targeted screening cascades. Research groups investigating MPI as a therapeutic target for metabolic disorders or antibacterial applications can use this compound to establish that observed activity is regioisomer-specific rather than a general property of the triazole-thione scaffold. The compound's inclusion in a matched-pair analysis with its 4-pyridyl and 3-pyridyl isomers provides robust SAR data for computational model training and pharmacophore refinement [1]. This scenario directly leverages the evidence established in Evidence Item 1 (Section 3).

Tridentate S,N,N-Donor Ligand for Late Transition Metal Coordination Chemistry and Catalyst Design

The target compound's ambidentate S,N,N-donor architecture (pyridyl N at 2-position enabling five-membered chelate formation, imine N from Schiff base, and thione/thiolate S) makes it a rationally designed ligand for Cu(I), Hg(II), and Au(I) coordination, as supported by the established coordination chemistry of triazole-3-thione ligands with late transition metals [1]. The solid-state preference for the thione tautomer, confirmed by X-ray crystallography of the closely related 5-methyl analog (monoclinic P21/n, N-H…S hydrogen-bonded dimer) [2], provides predictable metal-binding geometry. Researchers developing homogeneous catalysts, metal-organic frameworks (MOFs), or metallodrug candidates can exploit the pH-dependent thiol-thione equilibrium to modulate metal binding affinity and redox properties. This scenario is supported by Evidence Items 3 and 4 (Section 3).

Lipophilicity-Matched Chemical Tool for Membrane Permeability Profiling in Cell-Based Assays

With a computed XLogP3-AA of 2.9—distinct from the more hydrophilic 4-methoxy analog (estimated XLogP3-AA ≈ 2.2) [1]—the target compound occupies a specific lipophilicity window favorable for passive membrane diffusion (logP 1-3 range considered optimal for cellular uptake). Researchers conducting cell-based phenotypic screening or intracellular target engagement assays can use this compound as a permeability-matched scaffold for probe design, where the 4-methyl substitution provides sufficient lipophilicity for membrane crossing without the excessive logP (>5) that would trigger non-specific membrane accumulation or solubility failure. The quantitative lipophilicity differentiation from the methoxy analog (~5-fold difference in predicted partition coefficient) allows controlled tuning of cellular pharmacokinetics within the triazole-thione series [2]. This scenario derives from Evidence Item 2 (Section 3).

Hypothesis-Driven Early Discovery Screening Where Scaffold Scarcity Justifies Independent Characterization Investment

The AldrichCPR designation of this compound as a rare chemical without vendor-provided analytical data [1] necessitates a procurement model where the compound is reserved for high-value, mechanistic experiments rather than broad screening panels. Research programs with access to in-house NMR, HRMS, and HPLC capabilities can acquire this compound, perform independent identity/purity verification, and deploy it in target-based biochemical assays (e.g., enzyme inhibition, protein binding, or biophysical fragment screening) where the unique 2-pyridyl/4-methylbenzylidene pharmacophore provides a differentiated starting point for medicinal chemistry optimization. The limited commercial availability [1] creates both a constraint and an opportunity: research groups that internally characterize and validate this scaffold gain access to chemical matter that competitors relying solely on standard catalog compounds may overlook. This scenario is directly linked to Evidence Item 4 (Section 3).

Quote Request

Request a Quote for 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.